2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine
CAS No.:
Cat. No.: VC15789247
Molecular Formula: C5H2ClF3N2OS
Molecular Weight: 230.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H2ClF3N2OS |
|---|---|
| Molecular Weight | 230.60 g/mol |
| IUPAC Name | 2-chloro-5-(trifluoromethylsulfinyl)pyrazine |
| Standard InChI | InChI=1S/C5H2ClF3N2OS/c6-3-1-11-4(2-10-3)13(12)5(7,8)9/h1-2H |
| Standard InChI Key | SPLGTWXOTBUKEE-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N=CC(=N1)Cl)S(=O)C(F)(F)F |
Introduction
Structural Characteristics and Nomenclature
2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine features a pyrazine ring substituted at positions 2 and 5 with chlorine and a trifluoromethylsulfinyl group (-S(O)CF₃), respectively. The sulfinyl group introduces chirality due to its tetrahedral geometry, a feature absent in the trifluoromethyl or trifluoromethoxy analogues . Computational studies of related pyrazines suggest that the sulfinyl moiety’s electron-withdrawing nature would significantly reduce electron density at the nitrogen atoms, altering reactivity in coupling reactions compared to its trifluoromethoxy counterpart .
Table 1: Hypothesized Physical Properties of 2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine
Synthetic Pathways and Challenges
While no direct synthesis of 2-chloro-5-((trifluoromethyl)sulfinyl)pyrazine is documented, two plausible routes emerge from analogous systems:
Reactivity and Stability Considerations
The sulfinyl group’s susceptibility to nucleophilic attack distinguishes it from trifluoromethyl or trifluoromethoxy analogues. For example:
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Acid/Base Stability:
Under acidic conditions, the sulfinyl oxygen may protonate, increasing electrophilicity at the sulfur atom. In contrast, the trifluoromethoxy group in 2-chloro-5-trifluoromethoxypyrazine remains stable up to pH 12 . -
Coupling Reactions:
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) would likely proceed at position 2 (chlorine site) rather than position 5 due to the sulfinyl group’s steric hindrance. This contrasts with trifluoromethoxy-substituted pyrazines, where both positions participate in cross-couplings .
Applications and Industrial Relevance
Though unreported for the sulfinyl derivative, related compounds have applications in:
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Pharmaceutical Intermediates:
2-Chloro-5-(trifluoromethyl)pyrazine serves as a precursor to kinase inhibitors . The sulfinyl variant could enhance binding affinity to ATP pockets via dipole interactions. -
Agrochemicals:
Trifluoromethoxy pyrazines exhibit insecticidal activity . Introducing a sulfinyl group might improve soil persistence due to reduced hydrolysis rates.
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